molecular formula C29H24N2O4 B14919592 3,11-di(furan-2-yl)-10-[(4-methylphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,11-di(furan-2-yl)-10-[(4-methylphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B14919592
M. Wt: 464.5 g/mol
InChI Key: RZTPSOCQCWGVID-UHFFFAOYSA-N
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Description

3,11-DI(2-FURYL)-10-(4-METHYLBENZOYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes furan rings, a methylbenzoyl group, and a hexahydro-dibenzodiazepinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,11-DI(2-FURYL)-10-(4-METHYLBENZOYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. The initial steps often include the formation of the dibenzodiazepinone core through cyclization reactions. Subsequent steps involve the introduction of furan rings and the methylbenzoyl group through substitution reactions. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product on a large scale.

Chemical Reactions Analysis

Types of Reactions

3,11-DI(2-FURYL)-10-(4-METHYLBENZOYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The furan rings and the methylbenzoyl group can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The furan rings and the benzoyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperature control, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

3,11-DI(2-FURYL)-10-(4-METHYLBENZOYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3,11-DI(2-FURYL)-10-(4-METHYLBENZOYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • Di(4-methylbenzoyl)peroxide

Uniqueness

Compared to similar compounds, 3,11-DI(2-FURYL)-10-(4-METHYLBENZOYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has a unique combination of structural features, including the presence of furan rings and a methylbenzoyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C29H24N2O4

Molecular Weight

464.5 g/mol

IUPAC Name

6,9-bis(furan-2-yl)-5-(4-methylbenzoyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H24N2O4/c1-18-10-12-19(13-11-18)29(33)31-23-7-3-2-6-21(23)30-22-16-20(25-8-4-14-34-25)17-24(32)27(22)28(31)26-9-5-15-35-26/h2-15,20,28,30H,16-17H2,1H3

InChI Key

RZTPSOCQCWGVID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C(C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C52)C6=CC=CO6

Origin of Product

United States

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